

LC-MS/MS protocol for quantification of (L)-Suberyl Carnitine-d3

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Compound of Interest

Compound Name: (L)-Suberyl Carnitine-d3 Inner Salt

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An authoritative technical guide and application note for the robust quantification of (L)-Suberyl Carnitine (C8-DC) using its deuterated isotopologue, (L)-Suberyl Carnitine-d3, via Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

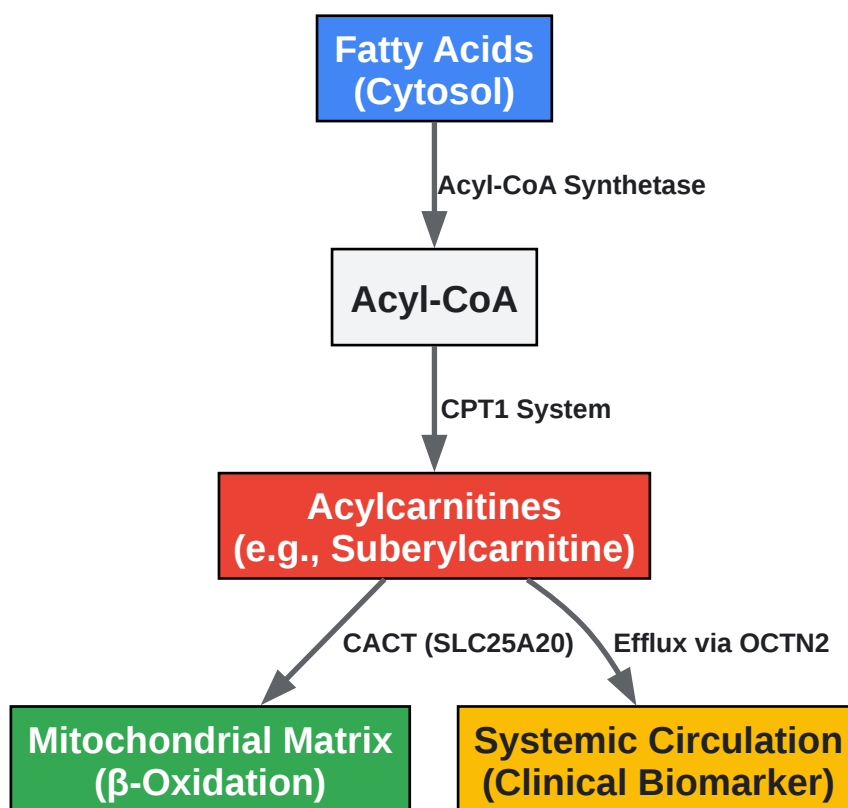
Executive Summary & Biological Context

Acylcarnitines are obligatory intermediates for the mitochondrial transport of long-chain fatty acids and serve as critical functional readouts of mitochondrial oxidative throughput[1]. Among these, (L)-Suberylcarnitine (C8-DC)—a medium-chain dicarboxylic acylcarnitine—has emerged as a highly specific systemic biomarker. Elevated circulating levels of C8-DC are strongly correlated with metabolic bottlenecks in fatty acid

-oxidation and have been clinically implicated in pulmonary arterial hypertension, type 2 diabetes, and specific inborn errors of metabolism such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency[2][3].

To accurately capture the pharmacokinetic or diagnostic profile of C8-DC, analytical methods must overcome the challenges of matrix effects, isobaric interference, and analyte instability. This protocol details a self-validating, underivatized UHPLC-MS/MS methodology utilizing (L)-Suberylcarnitine-d3 as an internal standard (IS). By leveraging isotope dilution mass

spectrometry, this workflow ensures absolute quantitative accuracy, compensating for ion suppression and extraction recovery variations inherent to complex biological matrices like human plasma[4].



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Fig 1: Acylcarnitine shuttling pathway and systemic biomarker efflux.

Methodological Rationale & Causality

Historically, acylcarnitine analysis required butyl esterification to improve volatility and ionization efficiency[2]. However, derivatization is time-consuming and can induce the artificial hydrolysis of acylcarnitines, skewing quantitative results.

The Causality behind our Experimental Choices:

- Underivatized Analysis: Modern electrospray ionization (ESI) sources are highly efficient at ionizing the quaternary ammonium group of the carnitine backbone. Bypassing derivatization

preserves the native state of the metabolome and prevents the artifactual generation of free carnitine[5].

- Isotope Dilution (C8-DC-d3): Acylcarnitines suffer from significant matrix-induced ion suppression in positive ESI. Spiking the stable isotope-labeled standard (C8-DC-d3) prior to protein precipitation ensures that any physical loss during extraction or ionization suppression in the source is perfectly mirrored and mathematically canceled out during data processing.
- C8 Stationary Phase: While C18 columns are standard for reversed-phase LC, a C8 column is optimal for acylcarnitine profiling. The slightly less hydrophobic C8 phase provides adequate retention for short- and medium-chain species (like C8-DC) while preventing the excessive retention and peak broadening of long-chain acylcarnitines, thereby optimizing the run time and peak shape.

Experimental Workflow & Protocol



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Fig 2: Self-validating LC-MS/MS workflow for Suberylcarnitine quantification.

Reagents and Materials

- Analytes: (L)-Suberylcarnitine chloride (Reference Standard), (L)-Suberylcarnitine-d3 chloride (Internal Standard).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water ().
- Modifiers: LC-MS grade Formic Acid (FA).
- Matrix: Human plasma (K2EDTA), stored at -80°C to prevent ex vivo esterase activity.

Sample Preparation (Protein Precipitation)

Self-Validation Note: Always process a matrix blank (plasma + extraction solvent without IS) and a zero sample (plasma + IS only) to verify the absence of endogenous isobaric interferences and isotopic cross-talk.

- Thawing: Thaw plasma samples on ice. Causality: Acylcarnitines are susceptible to hydrolysis at room temperature; maintaining cold temperatures preserves sample integrity.

- Aliquot & Spike: Transfer

of plasma into a 1.5 mL Eppendorf tube. Add

of the IS working solution (e.g.,

(L)-Suberylcarnitine-d3 in 50:50 MeOH:

).

- Precipitation: Add

of ice-cold Methanol containing 0.1% FA. Vortex vigorously for 30 seconds. Causality: Methanol efficiently denatures plasma proteins, while the acidic environment ensures the carboxylic acid moiety of C8-DC remains protonated, improving solubility in the organic crash solvent.

- Centrifugation: Centrifuge at

for 10 minutes at 4°C.

- Reconstitution: Transfer

of the supernatant to an LC vial insert. Evaporate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in

of Initial Mobile Phase (95% A / 5% B).

UHPLC Separation Parameters

- Column: Waters ACQUITY UPLC BEH C8 (

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- Column Temperature: 40°C.
- Mobile Phase A:
+ 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate:

.

- Injection Volume:

.

Table 1: UHPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve Profile
0.00	98.0	2.0	Initial
0.50	98.0	2.0	Isocratic (Desalting)
3.50	5.0	95.0	Linear Ramp
4.50	5.0	95.0	Column Wash
4.60	98.0	2.0	Re-equilibration
6.00	98.0	2.0	End

Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Causality of MRM Transitions: Under collision-induced dissociation (CID), underivatized acylcarnitines characteristically lose the acyl chain and trimethylamine, yielding a highly stable,

diagnostic product ion at

(derived from the crotonic acid backbone of carnitine)[2][4].

Table 2: Optimized MRM Transitions and Voltages

Analyte	Precursor Ion ()	Product Ion ()	Dwell Time (ms)	Declustering Potential (V)	Collision Energy (eV)
(L)-Suberylcarnitine	318.2	85.0	50	60	28
(L)-Suberylcarnitine-d3	321.2	85.0	50	60	28

General Source Parameters:

- Ion Spray Voltage: +4500 V
- Source Temperature: 500°C
- Curtain Gas: 30 psi
- Collision Gas: Medium

Data Analysis & System Suitability

A robust protocol must be a self-validating system. Execute the following checks during data analysis:

- Linearity: Construct a calibration curve using the peak area ratio of C8-DC to C8-DC-d3 against the nominal concentration of the standards. Apply a weighting factor. The correlation coefficient (

) must be

.

- Retention Time (RT) Stability: The RT of (L)-Suberylcarnitine must be within minutes of the internal standard. Because C8-DC-d3 is an isotopologue, it will co-elute perfectly with the endogenous analyte, ensuring that any matrix suppression occurring at that exact retention time affects both molecules equally.
- Carryover Assessment: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area in the blank must be of the Lower Limit of Quantification (LLOQ) peak area.

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